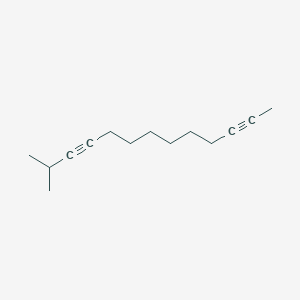
12-Methyltrideca-2,10-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Methyltrideca-2,10-diyne: is an organic compound with the molecular formula C14H22 It is characterized by the presence of two triple bonds (diynes) and a methyl group attached to a tridecane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyltrideca-2,10-diyne typically involves alkyne metathesis reactions. One common method is the molybdenum-catalyzed alkyne metathesis, which allows for the formation of conjugated diynes and triynes. The reaction conditions often require the use of sterically-hindered diynes to achieve high selectivity and prevent the formation of unwanted byproducts .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkyne metathesis reactions using well-defined catalysts. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 12-Methyltrideca-2,10-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: 12-Methyltrideca-2,10-diyne is used in the synthesis of conjugated microporous polymers (CMPs) for energy storage applications. These polymers exhibit high thermal stability and specific surface areas, making them suitable for use as electrode materials in supercapacitors .
Biology and Medicine: The unique structure of diynes allows them to interact with biological molecules in ways that can inhibit the growth of harmful cells .
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable conjugated systems makes it valuable for the development of new materials with unique electronic and mechanical properties .
作用機序
The mechanism of action of 12-Methyltrideca-2,10-diyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These reactions can lead to the formation of reactive intermediates that interact with molecular targets. For example, in biological systems, the compound may inhibit the function of enzymes or disrupt cellular processes by forming covalent bonds with key biomolecules .
類似化合物との比較
1,3,5-Hexatriyne: Another triyne compound with similar conjugated triple bonds.
Ivorenolide B: A natural product containing a diyne moiety.
Ichthyothereol: Another natural product with a diyne structure.
Uniqueness: 12-Methyltrideca-2,10-diyne is unique due to its specific molecular structure, which includes a methyl group and a tridecane chain. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
646057-33-2 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC名 |
12-methyltrideca-2,10-diyne |
InChI |
InChI=1S/C14H22/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h14H,6-11H2,1-3H3 |
InChIキー |
KODRQYXRCAABTO-UHFFFAOYSA-N |
正規SMILES |
CC#CCCCCCCC#CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


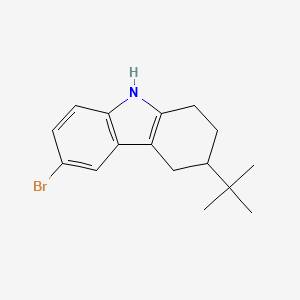
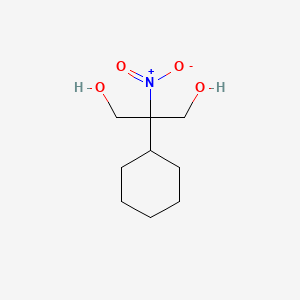
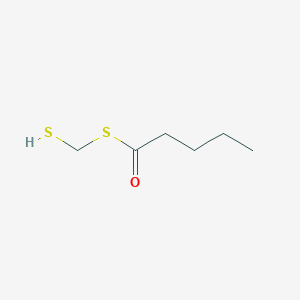
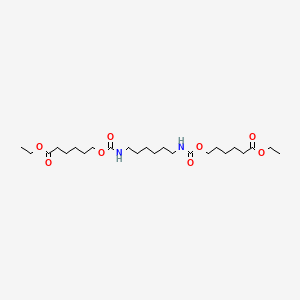
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)


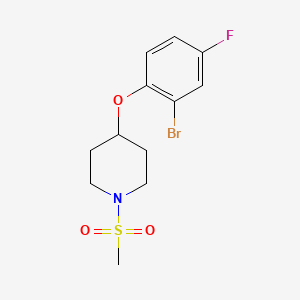
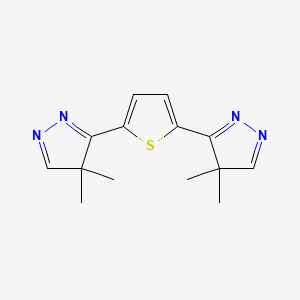
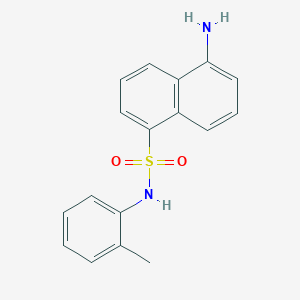
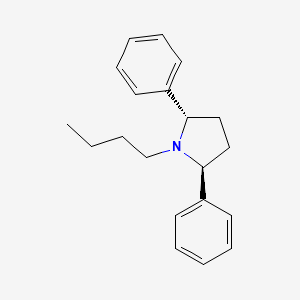
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)
